N-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide
Description
Properties
IUPAC Name |
N-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-2-21-16(24)11-7-9-12(10-8-11)23-14-6-4-3-5-13(14)15(22-23)17(18,19)20/h7-10H,2-6H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQVOMORBVODHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or Togni reagents under radical conditions.
Formation of the Benzamide Moiety: The benzamide moiety is typically formed by reacting the corresponding benzoyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide has been investigated for its potential therapeutic effects. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, a study demonstrated that derivatives of indazole compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific structure of this compound may enhance these effects due to its ability to interact with specific biological targets .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Indazole derivatives have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. The compound's ability to cross the blood-brain barrier is critical for its effectiveness in neurological applications .
Pharmacological Applications
The pharmacological profile of this compound suggests several applications:
Antidepressant Properties
Research has indicated that indazole derivatives can exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain . This positions the compound as a potential candidate for further development as an antidepressant medication.
Analgesic Effects
The analgesic properties of this compound are also noteworthy. Studies have shown that similar compounds can reduce pain perception through central and peripheral mechanisms. This could lead to new treatments for chronic pain conditions .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science:
Polymer Chemistry
The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. Research is ongoing to explore how this compound can be used as a monomer or additive in polymer synthesis to create materials with superior performance characteristics .
Coatings and Surface Modifications
Due to its unique chemical properties, this compound may be utilized in developing advanced coatings that require high durability and resistance to environmental factors. Its application could extend to protective coatings for electronics or aerospace components .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The indazole ring can bind to various receptors or enzymes, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Insights
- Trifluoromethyl Group : Present in all listed compounds, this group consistently enhances lipophilicity and resistance to oxidative metabolism, critical for improving bioavailability .
- Linker Variations : Ethyl linkers (as in the target compound) balance flexibility and rigidity, whereas morpholine or benzothiazole substitutions (e.g., ) introduce hydrogen-bonding or steric effects that modulate target engagement .
Pharmacokinetic and Pharmacodynamic Comparisons
- Metabolic Stability : The target compound’s benzamide group may undergo slower hydrolysis compared to cinnamamide derivatives, which are prone to esterase-mediated degradation .
- Target Specificity : Isoxazole-containing analogs () show broader enzyme inhibition profiles due to the electronegative nitrogen in the isoxazole ring, whereas benzothiazole derivatives () may target ATP-binding pockets in kinases .
Biological Activity
N-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H19F3N2
- Molecular Weight : 304.34 g/mol
This compound features a trifluoromethyl group and an indazole moiety, which are known to enhance biological activity through various mechanisms.
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Phosphodiesterases (PDEs) : The compound has been shown to selectively inhibit certain isoforms of phosphodiesterases, particularly PDE4D. This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including inflammation and cell signaling .
- Anti-inflammatory Effects : In preclinical studies, the compound demonstrated significant anti-inflammatory properties by reducing the release of pro-inflammatory cytokines (e.g., TNF-α, IL-4) in models of lung inflammation .
- Antitumor Activity : Recent research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. The mechanism appears to involve disruption of cell cycle-related proteins and induction of apoptosis in tumor cells .
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
Case Study 1: In Vivo Efficacy Against Lung Inflammation
A study conducted on guinea pigs demonstrated that this compound effectively reduced bronchoconstriction and airway hyperactivity. The compound was administered both orally and via inhalation with minimal adverse effects noted .
Case Study 2: Antitumor Potential
In a separate study involving xenograft models of breast cancer (MDA-MB-231), treatment with this compound resulted in significant tumor growth inhibition. The mechanism was linked to enhanced apoptosis and modulation of cell cycle proteins .
Q & A
Q. How does the ethyl group in the benzamide moiety influence pharmacokinetics compared to bulkier substituents?
- Methodological Answer :
- Solubility LogP : Measure partition coefficients (shake-flask method) to compare ethyl (logP ~2.5) vs. cyclohexyl (logP ~3.8). Lower logP enhances aqueous solubility but may reduce membrane permeability.
- In Vivo Half-Life : In rodent studies, ethyl derivatives exhibit faster renal clearance than cyclohexyl analogs but lower plasma protein binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
